tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC18806550
Molecular Formula: C19H24BrFN4O2
Molecular Weight: 439.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24BrFN4O2 |
|---|---|
| Molecular Weight | 439.3 g/mol |
| IUPAC Name | tert-butyl 4-[4-bromo-5-(4-fluorophenyl)-2-methylpyrazol-3-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C19H24BrFN4O2/c1-19(2,3)27-18(26)25-11-9-24(10-12-25)17-15(20)16(22-23(17)4)13-5-7-14(21)8-6-13/h5-8H,9-12H2,1-4H3 |
| Standard InChI Key | XFZPLXNGKHICFI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NN2C)C3=CC=C(C=C3)F)Br |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
The compound’s IUPAC name, tert-butyl 4-[4-bromo-5-(4-fluorophenyl)-2-methylpyrazol-3-yl]piperazine-1-carboxylate, reflects its intricate architecture. Key structural components include:
-
A piperazine ring serving as the central scaffold.
-
A 4-bromo-3-(4-fluorophenyl)-1-methylpyrazole moiety attached to the piperazine nitrogen.
-
A tert-butoxycarbonyl (Boc) group protecting the secondary amine of piperazine.
The canonical SMILES notation, CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NN2C)C3=CC=C(C=C3)F)Br, provides a linear representation of its connectivity.
Physicochemical Data
Critical properties of the compound are summarized below:
The presence of both bromine and fluorine atoms contributes to its electrophilic reactivity and potential for halogen bonding in biological systems .
Synthetic Methodologies
Case Study: Related Piperazine-Pyrazole Synthesis
A closely related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5), was synthesized via visible-light-mediated catalysis using 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) and oxygen in dichloroethane . This method achieved a 95% yield, suggesting potential applicability to the target compound’s synthesis under optimized conditions .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming structural integrity. Key predicted signals include:
-
Boc Group: A singlet at ~1.4 ppm (9H, tert-butyl) and a carbonyl signal at ~155 ppm in ¹³C NMR.
-
Pyrazole Protons: Deshielded aromatic protons near 7.2–7.8 ppm (4-fluorophenyl) and a methyl group at ~2.5 ppm (N-methyl) .
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis would yield a molecular ion peak at m/z 439.3 (C₁₉H₂₄BrFN₄O₂), with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br).
Applications in Medicinal Chemistry
Biological Target Hypotheses
The compound’s structure suggests potential interactions with:
-
Kinases: Brominated heterocycles often act as ATP-competitive kinase inhibitors.
-
GPCRs: Piperazine derivatives frequently target serotonin or dopamine receptors .
-
Epigenetic Regulators: Fluorophenyl groups may engage histone deacetylases (HDACs) or bromodomains.
Pharmacokinetic Considerations
-
Lipophilicity: The LogP of ~3.2 indicates moderate membrane permeability.
-
Metabolic Stability: The Boc group may reduce hepatic clearance by shielding the piperazine amine from oxidative metabolism .
Comparative Analysis with Analogous Compounds
Structural Analogues
-
tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate (CAS: 886767-25-5): Shares the Boc-protected piperazine and fluorophenyl group but lacks the pyrazole-bromine motif .
-
tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate (CAS: 141940-39-8): Demonstrates similar physicochemical properties (MW: 280.34 g/mol) but differs in substitution patterns .
Reactivity Trends
The bromine atom at the pyrazole 4-position offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the scaffold for structure-activity relationship (SAR) studies .
Challenges and Future Directions
Synthetic Optimization
Current limitations include the lack of published protocols for large-scale synthesis. Future work could explore:
-
Flow Chemistry: To enhance reproducibility and yield.
-
Catalytic Asymmetric Synthesis: For accessing enantiomerically pure derivatives.
Biological Screening
Prioritizing assays against kinase panels and cancer cell lines could elucidate therapeutic potential. Computational docking studies may further narrow target hypotheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume